5-(4-chlorobenzoyl)-2H-1,3-benzodioxole
Overview
Description
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a 4-chlorobenzoyl group
Mechanism of Action
Target of Action
Similar compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
Related compounds have been shown to affect the prostaglandin synthesis pathway . By inhibiting Prostaglandin G/H synthase 1, these compounds can potentially disrupt the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may reduce inflammation by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of a compound .
Biochemical Analysis
Biochemical Properties
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with 4-chlorobenzoyl coenzyme A ligase, an enzyme that catalyzes the formation of 4-chlorobenzoyl coenzyme A from 4-chlorobenzoate, coenzyme A, and ATP . This interaction is crucial for the compound’s involvement in metabolic pathways, particularly in the degradation of chlorinated aromatic compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress lacunae formation by osteoclastic cells, indicating its potential role in bone metabolism . Additionally, it may affect the expression of genes involved in cellular stress responses and detoxification processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as 4-chlorobenzoyl coenzyme A dehalogenase, which is involved in the dechlorination of 4-chlorobenzoate . This inhibition can lead to changes in gene expression and alterations in metabolic pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is stable under neutral or slightly acidic conditions but can degrade in strong alkaline environments . Long-term exposure to the compound may result in cumulative effects on cellular function, including potential alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the suppression of bone resorption . At higher doses, it may cause toxic or adverse effects, including potential disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 4-chlorobenzoyl coenzyme A ligase and 4-chlorobenzoyl coenzyme A dehalogenase . These enzymes facilitate the conversion of the compound into intermediates that can be further processed in metabolic pathways, ultimately leading to the degradation of chlorinated aromatic compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole typically involves the acylation of 1,3-benzodioxole with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
- Dissolve 1,3-benzodioxole in an anhydrous solvent such as dichloromethane.
- Add 4-chlorobenzoyl chloride to the solution.
- Introduce aluminum chloride slowly while maintaining the reaction temperature at around 0°C.
- Stir the reaction mixture for several hours, then quench with water.
- Extract the product with an organic solvent and purify by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: A precursor in the synthesis of 5-(4-chlorobenzoyl)-2H-1,3-benzodioxole.
1,3-benzodioxole: The core structure of the compound, which can be modified to produce various derivatives.
Benzoyl chloride: A related compound with similar reactivity but lacking the chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the benzodioxole ring and the 4-chlorobenzoyl group This combination imparts specific chemical and biological properties that are not found in simpler analogs
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFWLQJDHOFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.